CID 136337366

説明

Historical Context and Evolution of its Scientific Applications

The story of Crocein Orange G is intrinsically linked to the broader history of synthetic dyes, which began with the discovery of diazo compounds by Peter Griess in 1858. iipseries.org This breakthrough paved the way for the creation of azo dyes, a vast class of colorants characterized by the presence of one or more azo groups (–N=N–). iipseries.orgjchemrev.com These dyes, including Crocein Orange G, were initially developed in the 19th century for the burgeoning textile industry, offering vibrant and consistent colors for fabrics like wool and silk. youtube.comekb.egbritannica.com

The application of azo dyes started with simple, water-soluble direct dyes for cotton, with Congo red, discovered in 1884, being a notable early example. ekb.egbritannica.com Acid azo dyes, such as Crocein Orange G, were developed for their affinity for protein fibers like wool and silk, applied from an acidic dye bath. ekb.egbritannica.com

Over time, the scientific application of Crocein Orange G has evolved significantly. From its origins as a textile colorant, its consistent chemical properties and vibrant color have made it a valuable tool in various research domains. jchemrev.comchemimpex.com In biological research, it has been adopted as a stain for visualizing cellular components in microscopy, aiding in cytology and histology. chemimpex.comgspchem.com Its evolution continues into the 21st century, where it serves as a model compound in advanced environmental and materials science research, particularly in studies focused on water treatment and the development of novel materials. sci-hub.seresearchgate.netacs.org

General Significance in Chemical and Material Science Research

Crocein Orange G holds considerable significance in contemporary chemical and material science research due to its well-defined structure and reactivity. It is frequently employed as a representative model pollutant in studies aimed at developing new technologies for wastewater treatment. researchgate.netbiosynth.com Researchers utilize Crocein Orange G to test the efficacy of various methods for dye removal, including adsorption, photocatalytic degradation, and Fenton-like oxidation processes. researchgate.netacs.orgresearchgate.net

In materials science, the interaction of Crocein Orange G with different substrates is a key area of investigation. Studies have explored its adsorption onto materials such as natural and acid-treated montmorillonite (B579905) clay, as well as advanced, specifically fabricated nano-adsorbents like carboxymethylated chitosan-conjugated magnetic nanoparticles. researchgate.netnih.gov These studies provide fundamental insights into dye-material interactions, kinetics, and thermodynamics, which are crucial for designing efficient purification systems.

Furthermore, research into the dyeing mechanism of Crocein Orange G on modified textiles, such as carboxymethyl cotton, is helping to pioneer more environmentally sustainable industrial processes. sci-hub.se By studying how the dye behaves under different conditions, scientists can optimize processes to reduce the reliance on salts and other polluting electrolytes traditionally used in the textile industry. sci-hub.se In analytical chemistry, its properties as a pH indicator, changing color from orange in acidic solutions to yellowish-orange in alkaline conditions, underscore its versatility in laboratory settings. chemimpex.comgspchem.com

Classification within Azo Dye Chemistry for Research Purposes

For research purposes, Crocein Orange G is classified as a monoazo acid dye. researchgate.net This classification is based on its distinct chemical structure.

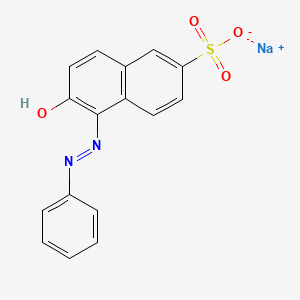

Azo Dye: The core of its chromophore (color-producing part) is the single azo group (–N=N–) that connects a phenyl group to a naphthol group. iipseries.orgekb.eg The extensive system of conjugated double bonds across these aromatic rings is responsible for the molecule's ability to absorb light in the visible spectrum, resulting in its characteristic orange color. ekb.eg

Acid Dye: The molecule contains a sulfonic acid group (–SO₃H), which is ionized in aqueous solution to form a sodium sulfonate salt (–SO₃⁻Na⁺). chemimpex.comscbt.com This functional group makes the dye water-soluble and gives it an anionic (negative) charge. This anionic nature is key to its classification as an acid dye, as it forms ionic bonds with cationic (positive) sites on substrates like protein fibers (e.g., wool and silk) and specially modified materials in research applications. ekb.eg

The synthesis of Crocein Orange G is a classic example of azo coupling, involving the diazotization of an aromatic amine (aniline) followed by its reaction with a coupling component (6-hydroxynaphthalene-2-sulfonic acid). This straightforward and well-understood synthesis makes it an ideal and reproducible compound for a wide range of research applications.

Research Findings for Crocein Orange G

The following tables summarize key data from various research studies involving Crocein Orange G, highlighting its role in environmental and material science applications.

Table 1: Chemical Properties of Crocein Orange G

| Property | Value | Reference(s) |

|---|---|---|

| Alternate Names | Acid Orange 12, Ponceau 4G | scbt.com |

| CAS Number | 1934-20-9 | chemimpex.comscbt.com |

| Molecular Formula | C₁₆H₁₁N₂NaO₄S | chemimpex.comscbt.com |

| Molecular Weight | 350.32 g/mol | scbt.com |

| Appearance | Orange powder | chemimpex.com |

| Classification | Monoazo Acid Dye, Phenylsulfonephthalein Dye | researchgate.netscbt.com |

Table 2: Selected Research on Adsorption of Crocein Orange G

| Adsorbent Material | Kinetic Model | Isotherm Model | Max. Adsorption Capacity (mg/g) | Research Focus | Reference(s) |

|---|---|---|---|---|---|

| Montmorillonite Clay | Pseudo-second-order | Freundlich | 9.51 (at 303 K) | Removal of anionic azo dyes from water. | researchgate.net |

| Acid-Treated Montmorillonite | Pseudo-second-order | Freundlich | 10.93 | Enhanced dye removal capacity after acid treatment. | researchgate.net |

| Carboxymethyl Cotton Fabric | Pseudo-second-order | Freundlich | 8.21 (at 50 °C) | Development of salt-free dyeing processes for textiles. | sci-hub.seproquest.com |

| Carboxymethylated Chitosan-conjugated Fe₃O₄ Nanoparticles | Pseudo-second-order | Langmuir | 1883 (based on chitosan (B1678972) weight) | High-capacity removal of acid dyes using magnetic nano-adsorbents. | nih.gov |

Table 3: Selected Research on Degradation of Crocein Orange G

| Degradation Method | Catalyst/System | Key Finding | Research Focus | Reference(s) |

|---|---|---|---|---|

| Photocatalysis | UV-irradiated Titania (TiO₂) | Complete mineralization of the dye into CO₂, with nitrogen atoms of the azo group converted to N₂ gas. | Efficacy of photocatalysis for complete destruction of various dye structures. | researchgate.net |

| Fenton-like Oxidation | Nanoscale zero-valent iron (NZVI) on Clay Bentonite (B74815) | Complete degradation achieved within 180 minutes under optimal pH conditions. | Use of green-synthesized nanocatalysts for the oxidation of harmful dyes. | acs.org |

Structure

2D Structure

3D Structure of Parent

特性

CAS番号 |

1934-20-9 |

|---|---|

分子式 |

C16H12N2NaO4S |

分子量 |

351.3 g/mol |

IUPAC名 |

sodium 6-hydroxy-5-phenyldiazenylnaphthalene-2-sulfonate |

InChI |

InChI=1S/C16H12N2O4S.Na/c19-15-9-6-11-10-13(23(20,21)22)7-8-14(11)16(15)18-17-12-4-2-1-3-5-12;/h1-10,19H,(H,20,21,22); |

InChIキー |

TXQSSFWECSHEKH-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O.[Na] |

製品の起源 |

United States |

Advanced Analytical Methodologies Employing Crocein Orange G

Spectrophotometric Characterization in Diverse Media

Spectrophotometry remains a fundamental technique for the analysis of colored compounds like Crocein Orange G, owing to its simplicity, speed, and cost-effectiveness.

Quantitative analysis of Crocein Orange G is commonly performed using UV-Visible spectrophotometry, which relies on the direct relationship between absorbance and concentration as described by the Beer-Lambert law. The purity of the dye is often verified by measuring its characteristic absorption maximum (λmax). In distilled water, Crocein Orange G exhibits a λmax in the range of 482–486 nm. gspchem.com However, the λmax can be influenced by the solvent and sample matrix, with some studies reporting a peak at 495 nm. nih.govacs.org

This technique is routinely applied to monitor the concentration of the dye in various processes. For instance, in environmental research focusing on the degradation of azo dyes, UV-Vis spectrophotometry is used to determine the residual concentration of Crocein Orange G in aqueous solutions after treatment. nih.govacs.org

Beyond direct quantification, Crocein Orange G serves as a reagent in extraction-spectrophotometric methods for the determination of other substances. One such application involves its use in the analysis of opioids like fentanyl. mmsl.cz In this method, the target analyte forms an ion associate with Crocein Orange G, which can be extracted into an organic solvent like chloroform. mmsl.cz The absorbance of the extract is then measured to quantify the analyte. mmsl.cz

| Parameter | Value/Range | Medium/Application | Reference |

|---|---|---|---|

| Absorption Maximum (λmax) | 482–486 nm | Distilled Water | gspchem.com |

| Absorption Maximum (λmax) | 495 nm | Aqueous Solution (Degradation Study) | nih.govacs.org |

| Absorption Maximum (λmax) | 242 nm | General | aatbio.com |

| Application | Reagent for extraction-spectrophotometric determination of fentanyl | mmsl.cz |

Crocein Orange G exhibits distinct color changes in response to variations in pH, making it useful as a pH indicator. gspchem.comchemimpex.comchemicalworlds.com It typically appears orange in acidic solutions and transitions to a yellowish-orange color in alkaline conditions. gspchem.com This chromic shift is a result of changes in the electronic structure of the dye molecule, specifically the protonation or deprotonation of its functional groups, which alters the conjugated system responsible for its color.

The functionality of Crocein Orange G is significantly influenced by pH. Research on the catalytic degradation of the dye has shown this dependence explicitly. In one study, the degradation efficiency of Crocein Orange G using a Fenton-like reaction was 100% at an acidic pH of 3. nih.govacs.org As the pH increased to 7.0, the degradation efficiency plummeted to just 5%, with no reaction observed at pH 9 and 11. nih.govacs.org This strong pH dependence underscores how the chemical state and reactivity of the dye are linked to the acidity of the medium, a principle that underpins its use as a pH indicator.

Quantitative Spectroscopic Analysis Techniques

Chromatographic Separations and Mass Spectrometric Identification

For the analysis of Crocein Orange G in complex mixtures and for its unambiguous identification, chromatographic techniques, particularly when coupled with mass spectrometry, are indispensable.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation, identification, and purity assessment of Crocein Orange G. HPLC systems equipped with a Photodiode Array (PDA) or Diode Array Detector (DAD) allow for the simultaneous acquisition of chromatographic data and UV-Vis spectra, aiding in peak identification.

Detailed analytical methods have been developed for the analysis of early synthetic dyes, including Crocein Orange G, in cultural heritage artifacts. mfa.org A typical research application might employ a reverse-phase HPLC system with a C18 column. mfa.org

| Parameter | Specification |

|---|---|

| HPLC System | Thermofinnigan Surveyor HPLC-DAD |

| Column | Zorbax Eclipse Plus C18 (5 μm, 2.1 mm x 150 mm) |

| Column Temperature | 35°C |

| Mobile Phase A | Triethylamine (TEA) buffer (3mM, pH 6.4) |

| Mobile Phase B | Methanol |

| Flow Rate | 0.3 mL/min |

| Detection | Diode Array Detector (DAD) |

This type of method utilizes a solvent gradient to effectively separate Crocein Orange G from other dyes and matrix components. mfa.org

While HPLC-DAD provides strong evidence for identification, tandem mass spectrometry (MS/MS) is often required for definitive structural elucidation, especially when differentiating between isomers. unl.pt Crocein Orange G (C.I. 15970) and Orange II (C.I. 15510) are structural isomers that can have very similar retention times and UV-Vis spectra, making their distinction by HPLC-DAD alone challenging. unl.pt

Mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), provides molecular weight information. unl.pt In MS/MS analysis, a specific ion of interest (a precursor or parent ion) is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint.

For Crocein Orange G and Orange II, the full scan mass spectrum in negative ion mode shows a common base peak at m/z 327, corresponding to the deprotonated molecule after loss of the sodium counter-ion ([M-Na]⁻). unl.ptresearchgate.net However, their MS/MS fragmentation patterns are distinct. The tandem mass spectrometric experiments of the [M-Na]⁻ ion for Crocein Orange G reveal characteristic product ions at m/z 235 and m/z 207. unl.pt Another analytical method developed for food colorants identified different product ions from the same precursor. fda.gov.tw This highlights how fragmentation can be influenced by instrumental conditions.

| Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | Reference |

|---|---|---|---|

| ESI Negative | 327 [M-Na]⁻ | 235, 207 | unl.pt |

| ESI Negative | 327.0445 | 206.9995, 142.0298 | fda.gov.tw |

This ability to generate unique fragmentation patterns makes LC-MS/MS a powerful tool for the unambiguous identification of Crocein Orange G in complex samples like historical textiles and food products. researchgate.netfda.gov.tw

High-Performance Liquid Chromatography (HPLC) Applications in Research

Electrochemical Approaches in Trace Detection and Measurement

Electrochemical sensing strategies have emerged as powerful and sensitive tools for the detection of trace levels of synthetic dyes in environmental and food samples. mdpi.com These methods are based on measuring the change in an electrical signal (such as current or potential) resulting from the oxidation or reduction of the target analyte at an electrode surface.

Glassy carbon electrodes (GCEs) are frequently used for the detection of various synthetic orange dyes due to their chemical inertness and wide potential window. mdpi.com However, to improve the sensitivity, selectivity, and resistance to fouling, the electrode surface is often modified with nanomaterials. mdpi.com Nanomaterials offer unique advantages such as high surface-area-to-volume ratios and enhanced electrocatalytic activity. mdpi.com

While specific studies focusing solely on the electrochemical detection of Crocein Orange G are limited, research on its isomer Orange II and other orange dyes provides a strong precedent. For example, an electrochemical sensor using a glassy carbon electrode modified with Fe₂O₃ nanoparticles, oxygen-functionalized multi-walled carbon nanotubes (MWCNTs-COOH), and a surfactant was developed for the simultaneous detection of Orange G and Orange II in industrial wastewater. mdpi.com Such modified electrodes exhibit enhanced electrocatalytic activity towards the dyes, leading to lower detection limits and wider linear ranges. mdpi.com Voltammetric methods have also been successfully employed to study the interaction of the related dye Orange G with proteins, demonstrating the utility of electrochemical techniques in investigating the behavior of these dyes in biological systems. researchgate.net These approaches indicate a strong potential for developing dedicated electrochemical sensors for the trace detection and measurement of Crocein Orange G.

Comparative Analysis of Analytical Performance Across Different Techniques

The selection of an analytical technique for the detection and quantification of Crocein Orange G is contingent upon the specific requirements of the analysis, such as the sample matrix, required sensitivity, selectivity, and the presence of interfering substances. A comparative evaluation of the most commonly employed methodologies reveals distinct advantages and limitations for each. Key performance indicators include limit of detection (LOD), limit of quantitation (LOQ), linearity, precision, and selectivity, particularly in distinguishing Crocein Orange G from its structural isomers like Orange II.

Spectrophotometry

UV-Visible spectrophotometry is a fundamental, accessible, and cost-effective technique for the quantitative analysis of Crocein Orange G. The method relies on measuring the absorbance of light by the dye at its specific maximum absorption wavelength (λmax), which is typically in the range of 482–486 nm. It is often used for determining dye content in relatively pure samples or for monitoring processes where Crocein Orange G is the primary chromophore. suvchemlaboratorychemicals.com

However, the performance of spectrophotometry is limited by its selectivity. In complex matrices or in the presence of other dyes with overlapping absorption spectra, it is prone to interference. While suitable for straightforward concentration measurements, it lacks the specificity required to distinguish between closely related isomers. drawellanalytical.comresearchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography, particularly when coupled with a Diode Array Detector (DAD) or UV-Vis detector, offers a significant improvement in selectivity over simple spectrophotometry. researchgate.netnih.gov By separating the components of a mixture before detection, HPLC can resolve Crocein Orange G from other compounds. nih.gov Reverse-phase HPLC using a C18 column is the most common approach. nih.govmfa.org

The technique demonstrates good linearity and provides reliable quantification over a range of concentrations. nih.gov However, HPLC-DAD alone can be insufficient for unequivocally distinguishing between structural isomers like Crocein Orange G and Orange II, which may have very similar retention times and UV-Vis spectra under certain conditions. unl.pt A study on water-soluble synthetic colors reported LOD and LOQ values for general dye analysis between 0.10–0.43 μg/g and 0.34–1.45 μg/g, respectively, using HPLC-DAD. nih.gov Modern Ultra-Performance Liquid Chromatography (UPLC) systems can further enhance resolution and reduce analysis time compared to traditional HPLC. fda.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

The combination of Liquid Chromatography with Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (MS/MS or MSn), represents the gold standard for the identification and quantification of Crocein Orange G. unl.ptscribd.com This hyphenated technique provides a high degree of both separation and specificity.

LC-MS is exceptionally useful for distinguishing between isomers. unl.pt While Crocein Orange G and Orange II can co-elute and show a similar primary ion in a full scan MS (e.g., m/z 327 [M-Na]⁻), their fragmentation patterns in MS/MS experiments are distinct. unl.ptresearchgate.net For Crocein Orange G, characteristic fragment ions include m/z 235 and m/z 207, which correspond to specific cleavages of the molecule, allowing for unambiguous identification. unl.pt This capability is crucial for accurate analysis in complex samples like historical textiles or food products where multiple dyes may be present. nih.govscribd.com

Electrochemical Sensors

Electrochemical sensors offer a promising alternative for the rapid and sensitive detection of dyes. mdpi.comsolubilityofthings.com These devices work by measuring the change in an electrical signal (like current or potential) resulting from the electrochemical oxidation or reduction of the analyte at an electrode surface. scielo.br The performance of these sensors can be significantly enhanced by modifying the electrode with nanomaterials, which increases the surface area and catalytic activity. mdpi.comsolubilityofthings.com

While specific performance data for Crocein Orange G is limited in readily available literature, studies on the closely related Orange G and Orange II demonstrate the potential of this technology. For instance, a modified carbon paste electrode for Orange G and Orange II showed a linear detection range of 0.1–20.0 μM and 0.2–50.0 μM, with a low limit of detection of 0.05 μM and 0.1 μM, respectively. mdpi.com The precision, indicated by the relative standard deviation (RSD), was 2.3% for Orange G. mdpi.com These sensors are advantageous due to their high sensitivity, potential for miniaturization, and low cost. scielo.br

Fluorescence Spectroscopy

Fluorescence spectroscopy is an inherently more sensitive technique than absorbance spectrophotometry. drawellanalytical.combiocompare.com It measures the light emitted from a sample after it has been excited by a light source. biocompare.com This high sensitivity allows for the detection of analytes at nanomolar or even picomolar concentrations. drawellanalytical.com Crocein Orange G is known to have fluorescent properties. gspchem.com

The main advantage of fluorescence spectroscopy is its superior sensitivity and specificity compared to absorbance methods, as fewer molecules exhibit fluorescence. biocompare.com However, the technique is more complex and the instrumentation is generally more expensive than standard spectrophotometers. drawellanalytical.comdrawellanalytical.com It is best suited for applications requiring the detection of trace amounts of the dye. drawellanalytical.com

Comparative Performance Data

The following tables provide a comparative summary of the analytical performance of different techniques for the analysis of Crocein Orange G and related azo dyes.

Table 1: Comparison of Selectivity and Application

| Technique | Selectivity | Isomer Differentiation (vs. Orange II) | Primary Application |

| Spectrophotometry (UV-Vis) | Low | Not possible | Rapid quantification in pure samples suvchemlaboratorychemicals.com |

| HPLC-DAD | Moderate-High | Difficult; possible with optimized conditions nih.govunl.pt | Separation and quantification in mixtures nih.gov |

| LC-MS/MS | Very High | Excellent; uses unique fragmentation patterns unl.pt | Definitive identification and quantification unl.ptscribd.com |

| Electrochemical Sensors | High | Possible with specifically designed sensors mdpi.com | Rapid, sensitive screening mdpi.comscielo.br |

| Fluorescence Spectroscopy | High | Potentially high | Trace analysis drawellanalytical.comdrawellanalytical.com |

Table 2: Quantitative Performance Metrics

| Technique | Typical Limit of Detection (LOD) | Linear Range | Precision (RSD%) | Key Advantages | Key Limitations |

|---|---|---|---|---|---|

| Spectrophotometry (UV-Vis) | Higher than other methods | Wide | Good | Low cost, simple, rapid drawellanalytical.com | Low selectivity, prone to interference researchgate.net |

| HPLC-DAD | ~0.1-0.5 µg/g (general dyes) nih.gov | Good | <15% (general dyes) nih.gov | Good separation, quantitative nih.gov | May not resolve all isomers unl.pt |

| LC-MS/MS | Low (sub-µg/g) | Wide | High | Highest specificity, structural info unl.pt | High cost, complex instrumentation unl.pt |

| Electrochemical Sensors | ~0.05 µM (for Orange G) mdpi.com | ~0.1-50 µM mdpi.com | <3% mdpi.com | High sensitivity, low cost, portable scielo.br | Susceptible to matrix effects |

| Fluorescence Spectroscopy | Very Low (pM to nM) drawellanalytical.com | Narrower than absorbance drawellanalytical.com | High | Extremely sensitive biocompare.com | More expensive, not all compounds fluoresce drawellanalytical.com |

Molecular Aggregation and Intermolecular Interactions of Crocein Orange G

Crocein Orange G, an azo dye, is a subject of significant interest in various scientific and industrial fields due to its distinct molecular structure and coloring properties. Understanding its behavior at a molecular level, particularly its aggregation and interaction with other molecules, is crucial for optimizing its applications. This article delves into the complex world of Crocein Orange G's molecular interactions, exploring spectroscopic evidence of its aggregation, the influence of its environment on this phenomenon, and the theoretical models that help elucidate these intricate processes.

Molecular Aggregation and Intermolecular Interactions of Crocein Orange G

Spectroscopic Investigations of Dye Aggregation Phenomena in Solution

Spectroscopic techniques are powerful tools for probing the molecular state of dyes in solution. In the case of Crocein Orange G, these methods have provided compelling evidence of its tendency to form aggregates.

Concentration-Dependent Aggregation Behavior

Studies have shown that the aggregation of Crocein Orange G is highly dependent on its concentration in a solution. researchgate.net As the concentration of the dye increases, a noticeable shift in its electronic absorption spectra to shorter wavelengths occurs. researchgate.netresearchgate.net This phenomenon, known as a hypsochromic shift, is a classic indicator of the formation of dye aggregates. ntnu.no In dilute solutions, the dye exists predominantly in its monomeric form, characterized by a longer wavelength absorption peak. researchgate.netresearchgate.net However, with increasing concentration, the equilibrium shifts towards the formation of higher-order aggregates. researchgate.net The "Maximum Slope Method" has been employed to quantitatively analyze this aggregation, allowing for the determination of the average aggregation number. researchgate.net

| Parameter | Observation | Interpretation | Citation |

| Dye Concentration | Increasing | Shifts absorption spectra to shorter wavelengths (hypsochromic shift) | researchgate.netresearchgate.net |

| Dye Concentration | Dilute | Longer wavelength absorption peak is dominant | researchgate.netresearchgate.net |

| Aggregation Analysis | Maximum Slope Method | Allows for quantitative determination of average aggregation number | researchgate.net |

Influence of Electrolytes and Solvent Composition on Aggregate Formation

The formation of Crocein Orange G aggregates is not solely dependent on its concentration but is also significantly influenced by the surrounding medium. The presence of electrolytes, such as inorganic salts, has been observed to promote aggregation. researchgate.netresearchgate.net This is evidenced by a further shift of the absorption spectra towards shorter wavelengths upon the addition of electrolytes. researchgate.net The increased ionic strength of the solution likely screens the electrostatic repulsion between the charged dye molecules, facilitating their association into aggregates.

Conversely, the composition of the solvent plays a critical role. The addition of organic solvents to an aqueous solution of Crocein Orange G typically leads to a bathochromic shift, a shift to longer wavelengths. researchgate.net This suggests a reduction in aggregation, as the organic solvent can disrupt the hydrophobic interactions that contribute to the stability of the aggregates in water. nist.gov The polarity of the solvent is a key factor, with high polarity solvents sometimes causing a red shift in absorption peaks. ntnu.no The viscosity of the solvent can also impact molecular aggregation. mdpi.com

| Factor | Effect on Aggregation | Spectroscopic Observation | Citation |

| Addition of Electrolytes | Promotes aggregation | Hypsochromic shift (shift to shorter wavelengths) | researchgate.netresearchgate.net |

| Addition of Organic Solvents | Reduces aggregation | Bathochromic shift (shift to longer wavelengths) | researchgate.netnist.gov |

| Solvent Polarity | Can influence aggregation | High polarity may cause a red shift | ntnu.no |

| Solvent Viscosity | Can affect aggregation | - | mdpi.com |

Theoretical Modeling of Molecular Interactions and Aggregation Forces

To gain deeper insights into the forces driving the aggregation of Crocein Orange G, researchers have turned to theoretical modeling techniques. These computational methods allow for the simulation and analysis of molecular interactions at a level of detail that is often inaccessible through experimental means alone.

Density Functional Theory (DFT) Applications in Structure-Activity Relationship Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules like Crocein Orange G. DFT calculations can provide insights into the adsorption mechanisms of the dye onto various surfaces. nih.gov For instance, studies on similar dye systems have used DFT to identify the dominant forces in adsorption processes, such as electrostatic interactions, hydrogen bonds, and π-π interactions. nih.gov By calculating reactivity indices, DFT can help elucidate the active and reactive regions of the dye molecule, providing a basis for understanding its interaction with other species. doi.org These theoretical insights are crucial for establishing structure-activity relationships, which are vital for designing dyes with specific properties and for understanding their behavior in various applications.

Molecular Dynamics Simulations of Dye-Solvent and Dye-Dye Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of Crocein Orange G in solution. p2infohouse.orgmdpi.com By simulating the movement and interactions of individual molecules over time, MD can reveal the intricate dance between dye molecules and the surrounding solvent molecules, as well as the interactions between the dye molecules themselves. p2infohouse.orgnih.gov These simulations can provide detailed information about the conformational changes of the dye and the energetic landscape of its interactions. nih.gov For example, MD simulations can be used to study the interfacial properties between a dye and a substrate, shedding light on how the dye's presence can alter the mechanical properties of a composite material. mdpi.com Such simulations are invaluable for understanding the fundamental processes of dye aggregation and for predicting how changes in the system, such as solvent composition or temperature, will affect these processes. mdpi.comnih.gov

Examination of Dye-Substrate and Dye-Ion Binding Mechanisms

The interaction of Crocein Orange G with various substrates and ions is fundamental to its applications, from dyeing textiles to its use in analytical chemistry. chemimpex.comsci-hub.se The binding mechanism often involves the formation of complexes, where the dye molecule interacts with the substrate or ion through a combination of forces.

In textile dyeing, for example, mordants, which are typically metal ions, can act as a "bridge" between the dye and the fabric fibers. sci-hub.se The mordant forms a complex with both the dye and the fiber, enhancing the binding of the dye to the material. sci-hub.se The effectiveness of this binding can be influenced by factors such as temperature and pH. An increase in temperature can enhance the swelling of fibers, facilitating the movement of ions and leading to a greater uptake of the dye. sci-hub.se

Characterization of Binding Affinity and Stoichiometry

The binding affinity and stoichiometry of Crocein Orange G are crucial parameters that define the strength and nature of its interaction with various substrates, including textile fibers and biological macromolecules. These characteristics are determined using a combination of experimental techniques and theoretical modeling.

In textile applications, the interaction of Crocein Orange G with fibers like carboxymethyl cotton has been extensively studied. The adsorption process, which describes the binding of the dye to the fabric, is well-described by the Freundlich isotherm model. sci-hub.se This empirical model suggests that the adsorption is not limited to a single layer and occurs on a heterogeneous surface, which is characteristic of complex materials like modified cellulose (B213188) fibers. sci-hub.se The equilibrium adsorption capacity of Crocein Orange G on carboxymethyl cotton has been shown to increase with temperature, with a maximum equilibrium adsorption of 8.21 mg/g at 50°C. sci-hub.seresearchgate.net

In the context of biomedical research, Crocein Orange G has been identified as an inhibitor of amyloid protein fibrillation, a process associated with neurodegenerative diseases. nih.gov Its efficacy in this role is directly related to its binding affinity for amyloidogenic proteins. Studies utilizing techniques such as surface-enhanced Raman spectroscopy (SERS) and molecular docking have been employed to elucidate these interactions. nih.gov These methods help to identify the specific binding sites on the protein and provide insights into the stoichiometry of the protein-ligand complex. nih.govacs.org For instance, molecular docking can predict the most favorable binding poses and the residues involved in the interaction, such as Trp 62 and 63 in lysozyme (B549824) for similar dyes. acs.org While specific stoichiometric ratios for Crocein Orange G with amyloid proteins are complex, studies on similar systems, like dye-protein binding, often reveal 1:1 or 2:1 stoichiometries, which can be determined through methods like calorimetric titration or advanced spectroscopic analysis. isnff-jfb.comacs.org

The binding affinity can be quantified by the dissociation constant (KD), where a lower KD value indicates a stronger binding interaction. The table below summarizes key thermodynamic and binding parameters for Crocein Orange G in a specific interaction context.

| Parameter | Value/Model | Context | Reference |

| Adsorption Isotherm | Freundlich Isotherm | Dyeing of Carboxymethyl Cotton | sci-hub.se |

| Adsorption Kinetics | Pseudo-second-order model | Dyeing of Carboxymethyl Cotton | researchgate.net |

| Max. Equilibrium Adsorption | 8.21 mg g⁻¹ at 50 °C | Dyeing of Carboxymethyl Cotton | sci-hub.seresearchgate.net |

| Interaction Study Methods | Molecular Docking, SERS | Inhibition of Amyloid Fibrillation | nih.gov |

This table presents data on the binding characteristics of Crocein Orange G in a textile dyeing application, illustrating how binding affinity and capacity are characterized.

Role of Hydrogen Bonding and van der Waals Forces in Interaction Stability

The stability of the complexes formed by Crocein Orange G with various substrates is predominantly governed by non-covalent intermolecular forces, primarily hydrogen bonds and van der Waals forces. sci-hub.se These interactions, though individually weak compared to covalent bonds, collectively provide the necessary stability for the dye to bind effectively. researchgate.net

Hydrogen Bonding: A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. researchgate.netwikipedia.org In the structure of Crocein Orange G, the hydroxyl (-OH) and azo (-N=N-) groups are potential sites for forming hydrogen bonds. sci-hub.seresearchgate.net When Crocein Orange G interacts with substrates like cotton or protein, these groups can act as hydrogen bond donors or acceptors. sci-hub.seresearchgate.net For example, in the dyeing of cotton, hydrogen bonds form between the dye molecules and the hydroxyl groups of the cellulose fibers. researchgate.net In protein interactions, hydrogen bonds can form with amino acid residues on the protein surface. nih.gov These bonds are highly directional and play a significant role in the specificity and orientation of the dye molecule at the binding site, acting as a form of molecular "glue" that enhances the stability of the entire complex. mdpi.com

Van der Waals Forces: These are weaker, non-directional intermolecular forces that arise from temporary fluctuations in electron distribution within molecules. libretexts.orgarxiv.org They are categorized into dipole-dipole interactions, dipole-induced dipole interactions, and London dispersion forces. researchgate.netlibretexts.org

Dipole-Dipole Forces: Occur between polar molecules.

London Dispersion Forces: Exist between all molecules, including nonpolar ones, due to the formation of temporary, instantaneous dipoles. libretexts.org

The interplay of these forces is summarized in the table below.

| Intermolecular Force | Key Molecular Groups Involved in Crocein Orange G | Role in Interaction Stability |

| Hydrogen Bonding | Hydroxyl (-OH), Azo (-N=N-) | Provides specificity and directional stability to the bound complex. researchgate.netmdpi.com |

| Van der Waals Forces | Aromatic rings, overall molecular structure | Contribute significantly to the overall binding energy through non-specific, close-range attractions. sci-hub.selibretexts.org |

This table outlines the primary intermolecular forces responsible for the stability of Crocein Orange G complexes and the parts of the molecule that participate in these interactions.

Adsorption Dynamics and Dyeing Mechanisms of Crocein Orange G on Various Substrates

Elucidation of Adsorption Kinetics and Thermodynamics on Modified Fibers

To enhance the dyeing efficiency of fibers like cotton for acid dyes, modifications are often employed. One such modification is carboxymethylation, which introduces carboxyl groups onto the cellulose (B213188) structure, improving its affinity for anionic dyes like Crocein Orange G. sci-hub.seresearchgate.net The study of adsorption kinetics and thermodynamics on these modified fibers provides a quantitative assessment of the dyeing process.

Pseudo-First-Order and Pseudo-Second-Order Kinetic Models

The rate at which Crocein Orange G is adsorbed onto modified fibers is crucial for process optimization. This is analyzed using kinetic models such as the pseudo-first-order and pseudo-second-order models. The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites, while the pseudo-second-order model suggests that the rate-limiting step is a chemical adsorption process. nih.govimpactfactor.org

In a study involving the dyeing of carboxymethylated cotton with Crocein Orange G, it was found that the adsorption kinetics were best described by the pseudo-second-order kinetic model. sci-hub.seresearchgate.net This indicates that the adsorption process is likely dominated by chemisorption, where a chemical bond is formed between the dye molecules and the modified fiber. nih.gov Similarly, studies on the adsorption of other anionic azo dyes on various adsorbents have also reported a good fit with the pseudo-second-order model. acs.orgnih.gov

Table 1: Kinetic Models for Crocein Orange G Adsorption on Carboxymethyl Cotton

| Kinetic Model | Goodness of Fit | Implied Mechanism |

|---|---|---|

| Pseudo-First-Order | Lower correlation | Physisorption |

| Pseudo-Second-Order | High correlation (R² > 0.99) | Chemisorption |

This table is generated based on findings from studies on carboxymethyl cotton and other similar systems. sci-hub.senih.gov

Langmuir, Freundlich, and Temkin Isotherm Models for Equilibrium Adsorption

Adsorption isotherms describe the equilibrium distribution of dye molecules between the liquid phase (dye bath) and the solid phase (fiber). The Langmuir, Freundlich, and Temkin models are commonly used to analyze this equilibrium data.

The Langmuir model assumes monolayer adsorption on a homogeneous surface with a finite number of identical sites. researchgate.netphytopharmajournal.com

The Freundlich model is an empirical equation that describes multilayer adsorption on a heterogeneous surface. researchgate.netresearchgate.net

The Temkin model considers the effect of adsorbate-adsorbate interactions on the adsorption process. researchgate.netuobaghdad.edu.iq

For the adsorption of Crocein Orange G on carboxymethyl cotton, the Freundlich isotherm model provided a good fit to the experimental data. sci-hub.seresearchgate.net This suggests that the adsorption occurs on a heterogeneous surface, which is characteristic of modified natural fibers. The study also determined that the maximum equilibrium adsorption was 8.21 mg/g at 50 °C. sci-hub.seresearchgate.net In contrast, a study on the adsorption of Crocein Orange G on montmorillonite (B579905) clay found that the Langmuir model also described the process well, indicating monolayer adsorption in that specific system. researchgate.netresearchgate.net

Table 2: Equilibrium Adsorption Isotherm Data for Crocein Orange G

| Isotherm Model | Key Feature | Applicability to Crocein Orange G on Carboxymethyl Cotton |

|---|---|---|

| Langmuir | Monolayer adsorption | Less applicable |

| Freundlich | Multilayer, heterogeneous surface | Good agreement |

| Temkin | Adsorbate-adsorbate interactions | Not the best fit in this case |

This table is based on a study of Crocein Orange G on carboxymethyl cotton. sci-hub.se

Impact of Mordants and Auxiliary Agents on Dye Uptake and Retention

Mechanistic Role of Metal Ion Complexes in Dyeing Efficiency

Metal salts are frequently used as mordants in the dyeing of natural fibers. kaliko.co These metal ions form coordination complexes with the dye molecules, which then bind to the fiber. This creates a "bridge" between the dye and the fiber, enhancing the dye's adhesion and fastness properties. sci-hub.se For Crocein Orange G, metal ions can coordinate with the azo group and other functional groups on the dye molecule.

In the dyeing of carboxymethyl cotton with Crocein Orange G, various metal mordants such as Al₂(SO₄)₃·18H₂O, Fe₂(SO₄)₃, CuSO₄, and ZnSO₄·7H₂O have been investigated. sci-hub.se It was found that aluminum sulfate (B86663) provided the best dyeing performance under the studied conditions. sci-hub.se The use of a mordant resulted in a higher color depth compared to direct dyeing. sci-hub.se

Development of Environmentally Conscious Mordanting Strategies

The use of conventional heavy metal mordants raises environmental concerns due to their toxicity. This has led to the exploration of more environmentally friendly alternatives. Natural mordants derived from plants, such as tannins from pomegranate peel and Emblica officinalis, are being investigated as greener options. sci-hub.seresearchgate.net These plant-based mordants can effectively complex with dyes and bind to fibers. researchgate.net

Another sustainable approach is the use of biomordants. Research has explored the use of extracts from acacia, henna, and turmeric as bio-mordants to improve color strength and fastness properties. researchgate.net Additionally, modifying the fiber itself, for instance through cationization or plasma treatment, can enhance dyeability and reduce the reliance on traditional mordants. researchgate.net

Computational Studies of Dye-Fiber Interfacial Interactions

Computational methods, such as molecular docking and Density Functional Theory (DFT), offer molecular-level insights into the interactions between dye molecules and fibers. acs.orgmdpi.comsemanticscholar.org These studies can help to understand the binding mechanisms and predict the dyeing performance.

Molecular docking studies have been used to investigate the interaction between Crocein Orange G and proteins, revealing potential binding sites and interaction mechanisms. nih.gov DFT calculations can provide information on the electronic properties of the dye molecule and help to understand the nature of the dye-fiber interactions, which can include hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov For azo dyes, computational studies have correlated chemical descriptor parameters with dyeing properties like color strength and exhaustion rates. mdpi.com These theoretical approaches are valuable for the rational design of more efficient and sustainable dyeing systems.

Atomistic and Coarse-Grained Simulations of Dye Adsorption

The precise interactions governing the adsorption of dye molecules onto substrate surfaces can be investigated at a molecular level using computational modeling techniques. While extensive research employing atomistic and coarse-grained simulations exists for various dye-substrate systems, specific studies focusing on Crocein Orange G adsorption onto textile fibers are not widely available in the reviewed literature. However, the principles of these methods and related research on similar systems provide a framework for understanding their potential application to Crocein Orange G.

Atomistic simulations, such as molecular dynamics (MD), examine the interactions between individual atoms of the dye and the substrate. This approach can reveal detailed information about binding energies, optimal adsorption geometries, and the role of specific functional groups in the adsorption process. For instance, MD simulations have been used to explore the aggregation of azo-dyes in aqueous solutions and the nature of their interactions with cellulose surfaces, highlighting the importance of hydrogen bonds and van der Waals forces. researchgate.net

Coarse-grained (CG) simulations simplify the system by representing groups of atoms as single beads, which allows for the study of larger systems and longer timescales than are feasible with atomistic models. mmu.ac.uk This method is particularly useful for investigating mesoscale phenomena such as the self-assembly of dye molecules or their diffusion into the porous structure of a fiber. The development of accurate CG potentials is critical and can be derived from more detailed atomistic simulations. nih.gov

Although direct simulation studies on Crocein Orange G with textile substrates are limited, molecular docking, a related computational technique, has been used to study its interaction with proteins. In one study, molecular docking was employed to investigate how Crocein Orange G inhibits the amyloid fibrillation of proteins, revealing its binding sites and interaction mechanisms. doi.org This demonstrates the utility of computational methods in elucidating the binding behavior of Crocein Orange G at a molecular level. doi.org Such computational studies, if applied to textile substrates like cellulose, could provide invaluable insights into the adsorption mechanism, complementing experimental data and guiding the design of more efficient dyeing processes. researchgate.net

Prediction of Dyeing Efficacy Based on Molecular Descriptors

The efficiency of the dyeing process with Crocein Orange G can be predicted and understood by analyzing its adsorption kinetics and equilibrium isotherms. These models use molecular descriptors derived from experimental data to quantify the dye's affinity for a substrate and the rate at which it adsorbs.

Adsorption Kinetics

Research has consistently shown that the adsorption of Crocein Orange G onto various substrates, including carboxymethyl cotton and montmorillonite clay, is well-described by the pseudo-second-order kinetic model. sci-hub.seresearchgate.netscirp.org This model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. researchgate.net The adsorption process is often rapid, with equilibrium being reached in approximately 180 minutes when using montmorillonite clay as the adsorbent. scirp.org

The pseudo-second-order model is expressed as: dqt / dt = k2 (qe - qt)^2 where:

qe (mg/g) is the amount of dye adsorbed at equilibrium.

qt (mg/g) is the amount of dye adsorbed at time t.

k2 (g/mg·min) is the pseudo-second-order rate constant.

The initial adsorption rate can be determined from this model, and the parameters qe and k2 are crucial for predicting the time required to achieve a certain level of dyeing.

Adsorption Isotherms

Adsorption isotherms describe the relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the substrate at equilibrium. The adsorption of Crocein Orange G has been shown to fit both the Freundlich and Langmuir isotherm models, depending on the substrate and conditions.

For carboxymethyl cotton, the adsorption data showed good agreement with the Freundlich isotherm. sci-hub.seresearchgate.net The Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces and is not restricted to monolayer coverage. researchgate.net The values of the Freundlich constant 'n' being greater than 1 indicate that the sorption of Crocein Orange G onto carboxymethyl cotton is favorable. researchgate.net

When montmorillonite clay was used as the adsorbent, the adsorption process was also well-described by the Freundlich isotherm at 303 K. scirp.org However, the Langmuir isotherm, which assumes monolayer adsorption onto a homogeneous surface, also provided a good fit for the data. scirp.org The Langmuir model can be used to determine the maximum monolayer adsorption capacity (q_max), a key parameter indicating the highest possible dye uptake by the substrate.

The table below summarizes key kinetic and thermodynamic parameters for the adsorption of Crocein Orange G on different substrates.

| Substrate | Kinetic Model | Isotherm Model | Max. Adsorption Capacity (q_e or q_max) | Temperature (°C/K) | Thermodynamic Parameters (ΔG, ΔH, ΔS) | Reference |

|---|---|---|---|---|---|---|

| Carboxymethyl Cotton | Pseudo-second-order | Freundlich | 8.21 mg/g | 50 °C | Not Reported | sci-hub.seresearchgate.net |

| Montmorillonite Clay (Mt) | Pseudo-second-order | Freundlich, Langmuir | 9.51 mg/g (Langmuir) | 303 K | ΔH: 13.35 kJ/mol, ΔS: 21.19 J/K·mol, ΔG > 0 | scirp.org |

| 0.50 M Acid-Treated Montmorillonite (Mt2) | Pseudo-second-order | Freundlich, Langmuir | 11.74 mg/g (Langmuir) | 303 K | ΔH: 9.85 kJ/mol, ΔS: 12.57 J/K·mol, ΔG > 0 | scirp.org |

The thermodynamic parameters for adsorption on montmorillonite indicate that the process is endothermic (positive ΔH), meaning higher temperatures favor adsorption. scirp.org The positive value for ΔS suggests an increase in randomness at the solid-liquid interface during adsorption. scirp.org The positive Gibbs free energy (ΔG) indicates that the adsorption process is non-spontaneous under the studied temperature range. scirp.org

Development of Salt-Free and Sustainable Dyeing Methodologies

Traditional dyeing of cotton fibers with anionic dyes like Crocein Orange G requires large amounts of salt (an electrolyte) to overcome the electrostatic repulsion between the negatively charged dye anions and the cellulose surface, which is also negative in water. sci-hub.seresearchgate.net This high salt content in the effluent is a major source of environmental pollution. sci-hub.se Consequently, significant research has focused on developing salt-free and more sustainable dyeing methods.

A prominent and effective approach for the salt-free dyeing of cotton with Crocein Orange G involves the chemical modification of the cotton substrate followed by the use of a mordant. sci-hub.seresearchgate.net

Carboxymethylation of Cotton

One successful modification is the carboxymethylation of cotton. This process introduces carboxymethyl groups (-CH2COOH) onto the cellulose fibers. researchgate.net These groups can then act as binding sites for metal ions from mordants.

The Role of Mordants in Salt-Free Dyeing

In this sustainable dyeing process, a metal salt mordant is used instead of a simple electrolyte like sodium chloride. For Crocein Orange G on carboxymethyl cotton, aluminum sulfate (Al2(SO4)3·18H2O) has been identified as a particularly effective mordant. sci-hub.seresearchgate.net The dyeing can be carried out efficiently at a neutral pH of 7. sci-hub.se

The mechanism involves the mordant acting as a "bridge" between the modified fiber and the dye molecule. researchgate.net The aluminum ions (Al³⁺) from the mordant form a complex, binding to the negatively charged carboxymethyl groups on the modified cotton on one side, and to the functional groups (like the sulfonate group) of the Crocein Orange G dye on the other. This creates a stable link, effectively fixing the dye to the fiber without the need for high concentrations of exhausting salts. researchgate.net

Studies have shown that a simultaneous mordant dyeing process, where the fabric and mordant are placed together before the dye is introduced, yields excellent results. researchgate.net This method not only eliminates salt from the effluent but also results in better color shades on the carboxymethyl cotton compared to raw, unmodified cotton. sci-hub.se This technology represents a significant step towards achieving more environmentally friendly and sustainable practices in the textile industry. sci-hub.seresearchgate.net

Environmental Research and Catalytic Degradation Studies of Crocein Orange G

Advanced Oxidation Processes (AOPs) for Decolorization and Mineralization

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. These methods are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which can oxidize a wide range of contaminants, ultimately leading to their mineralization into simpler, non-toxic substances like carbon dioxide (CO₂) and water (H₂O). nih.gov

Photocatalytic Degradation Utilizing Semiconductor Materials

Photocatalysis using semiconductor materials, particularly titanium dioxide (TiO₂), has been extensively studied for the degradation of Crocein Orange G. researchgate.net When a semiconductor like TiO₂ is irradiated with UV light, it generates electron-hole pairs. These charge carriers react with water and oxygen to produce reactive oxygen species (ROS), including the highly potent hydroxyl radicals, which then attack the dye molecules. researchgate.netsciencevision.org

Research has shown that TiO₂/UV-based photocatalysis can not only decolorize Crocein Orange G but also achieve complete mineralization of the organic carbon into CO₂. researchgate.net The degradation process also converts the sulfur heteroatoms present in the dye's structure into innocuous sulfate (B86663) ions (SO₄²⁻). researchgate.net The kinetics of this photocatalytic degradation generally follow a pseudo-first-order model. sciencevision.orgresearchgate.net The efficiency of the process is influenced by several factors, including the pH of the solution, the concentration of the dye, and the catalyst dosage. d-nb.infoum.edu.my For instance, the degradation rate can be affected by the surface charge of the catalyst, which is pH-dependent. d-nb.info

While TiO₂ is a widely used photocatalyst, other semiconductors like zinc oxide (ZnO) have also been investigated for the degradation of similar orange dyes under solar light, demonstrating the potential for using renewable energy sources for this environmental application. sci-hub.se

Fenton and Photo-Fenton Processes for Effluent Treatment

The Fenton process is another powerful AOP that utilizes Fenton's reagent, a solution of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺), to generate hydroxyl radicals. To overcome the limitations of the homogeneous Fenton process, such as the production of iron sludge, heterogeneous Fenton-like processes using solid iron-based catalysts have been developed. nih.gov

Studies on Crocein Orange G have demonstrated high degradation efficiency using a heterogeneous Fenton-like system. One notable example involves the use of nanoscale zero-valent iron (NZVI) supported on clay bentonite (B74815) (HB-NZVI) as a catalyst. nih.govnih.gov In this system, the NZVI reacts with H₂O₂ to produce the necessary hydroxyl radicals for dye oxidation. Under optimal conditions (acidic pH of 3, specific H₂O₂ concentration, and catalyst dose), complete degradation of Crocein Orange G was achieved within 180 minutes. nih.gov

Application of Nanomaterials as Catalysts for Dye Degradation

The use of nanomaterials as catalysts has revolutionized the field of environmental remediation due to their high surface-area-to-volume ratio and enhanced reactivity. These properties make them exceptionally efficient in degrading persistent organic pollutants like Crocein Orange G.

Synthesis and Characterization of Novel Nanocatalysts

A significant area of research has been the synthesis of novel nanocatalysts for dye degradation. A prime example is the green synthesis of clay bentonite-supported nanoscale zero-valent iron (HB-NZVI). nih.gov In this method, an environmentally benign reducing agent, such as palm waste extract, is used to reduce ferric chloride to form NZVI nanoparticles, which are simultaneously deposited onto a natural clay support. nih.gov

The resulting nanocatalyst is then subjected to extensive characterization to understand its physical and chemical properties. Techniques used for this purpose include:

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to analyze the surface morphology and the size and distribution of the nanoparticles. nih.gov

X-ray Diffraction (XRD) to determine the crystalline structure and composition of the material. nih.gov

Fourier Transform Infrared Spectroscopy (FTIR) to identify functional groups on the catalyst surface. nih.gov

Brunauer, Emmett, and Teller (BET) analysis to measure the specific surface area, which is crucial for catalytic activity. nih.gov

Dynamic Light Scattering (DLS) and Zeta Potential measurements to assess particle size distribution in suspension and surface charge, respectively. nih.gov

Other novel nanocatalysts, such as bismuth molybdate (B1676688) (Bi₂MoO₆), have also been synthesized and characterized for the degradation of similar orange dyes, showcasing the diversity of materials being explored. mdpi.com

Evaluation of Catalytic Efficiency and Reusability in Aqueous Systems

A critical aspect of developing a new catalyst is evaluating its performance. For the HB-NZVI catalyst, batch experiments are conducted to determine its efficiency in degrading Crocein Orange G under various conditions. acs.org Factors such as initial dye concentration, catalyst dosage, pH, and H₂O₂ concentration are systematically varied to find the optimal parameters for maximum degradation. acs.org Research has shown that with the HB-NZVI catalyst, degradation efficiency decreases as the initial dye concentration increases, highlighting the relationship between the number of active sites on the catalyst and the amount of pollutant. nih.gov

The reusability and stability of a catalyst are paramount for its practical and economic viability. The HB-NZVI catalyst has demonstrated excellent stability, maintaining high degradation efficiency over multiple successive cycles. researchgate.netresearchgate.net After each cycle, the catalyst can be separated from the solution, washed, dried, and reused. Studies have shown that it can be reused for at least four cycles with over 88% degradation efficiency in each run. researchgate.net

Table 1: Effect of Initial Dye Concentration on Degradation Efficiency This table is interactive. Click on the headers to sort the data.

| Initial COG Concentration (mg/L) | Catalyst System | Degradation Efficiency (%) after 180 min | Reference |

|---|---|---|---|

| 10 | HB-NZVI + H₂O₂ | 100 | nih.gov |

| 20 | HB-NZVI + H₂O₂ | ~98 | acs.org |

| 30 | HB-NZVI + H₂O₂ | ~85 | nih.gov |

| 40 | HB-NZVI + H₂O₂ | 72.6 | nih.gov |

Table 2: Reusability of HB-NZVI Nanocatalyst This table is interactive. Click on the headers to sort the data.

| Cycle Number | Degradation Efficiency (%) | Reference |

|---|---|---|

| 1 | 100 | researchgate.netresearchgate.net |

| 2 | >95 | researchgate.net |

| 3 | >90 | researchgate.netresearchgate.net |

| 4 | >88 | researchgate.net |

Kinetic and Mechanistic Investigations of Degradation Pathways

Understanding the kinetics and reaction mechanisms is fundamental to optimizing the degradation process and confirming the breakdown of the pollutant into non-harmful products.

Kinetic studies reveal the rate at which the degradation reaction occurs. For Crocein Orange G, the degradation pathway depends on the catalytic system used. In the case of the Fenton-like reaction using the HB-NZVI catalyst, the degradation rate was found to follow a pseudo-second-order kinetic model. nih.govnih.gov The apparent activation energy for this process was calculated to be 33.11 kJ/mol, which suggests a reaction that is readily activated. nih.govresearchgate.net In contrast, photocatalytic degradation using semiconductor catalysts like TiO₂ typically follows pseudo-first-order kinetics. sciencevision.orgresearchgate.net

Mechanistic investigations aim to identify the intermediate products formed during degradation and to propose a step-by-step reaction pathway. For Crocein Orange G, the primary mechanism in the heterogeneous Fenton-like process is believed to be an adsorption-Fenton-like reaction, where the dye molecule is first adsorbed onto the catalyst surface and then attacked by hydroxyl radicals. nih.govnih.gov

More detailed mechanistic studies, often using techniques like Liquid Chromatography-Mass Spectrometry (LC/MS), have been performed on the closely related Orange G dye. rsc.orgresearchgate.net These studies reveal that the degradation proceeds through several key pathways:

Cleavage of the Azo Bond: The characteristic -N=N- bond, which is responsible for the dye's color, is broken. In photocatalytic systems, this can lead to the formation of dinitrogen gas (N₂), which is an ideal outcome for nitrogen-containing pollutants. researchgate.net

Hydroxylation: Hydroxyl radicals attack the aromatic rings of the dye molecule. rsc.org

Desulfonation: The sulfonic acid groups are cleaved from the aromatic structure. rsc.org

These reactions lead to the formation of various smaller intermediate compounds, such as substituted phenols and aromatic amines, which are then further oxidized, ultimately leading to the complete mineralization of the dye. rsc.orguwindsor.ca

Identification of Degradation Intermediates and Products

The catalytic degradation of Crocein Orange G results in its transformation into various intermediate compounds before its ultimate mineralization into simple inorganic substances. The identification of these intermediates is crucial for understanding the degradation pathway and assessing the environmental impact of the treatment process.

Studies employing advanced analytical techniques, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS), have been instrumental in elucidating the breakdown products. During the enzymatic degradation of Crocein Orange G using soybean peroxidase and hydrogen peroxide, specific aromatic amines have been identified as primary intermediates. The initial cleavage of the azo bond yields compounds such as aniline (B41778). These primary amines can then undergo further coupling reactions, leading to the formation of aniline dimers and trimers. uwindsor.ca

In photocatalytic and Fenton-like oxidation processes, the degradation proceeds through a series of steps. The initial attack by hydroxyl radicals on the complex dye structure leads to the formation of hydroxylated aromatic metabolites. researchgate.net These are transient species that are further oxidized. The ultimate end-products of complete degradation, or mineralization, are simple and generally non-toxic inorganic molecules. Research has confirmed that the carbon and hydrogen content of the dye are converted into carbon dioxide (CO2) and water (H2O). researchgate.net The sulfur heteroatoms present in the sulfonate groups are transformed into sulfate ions (SO₄²⁻), and the nitrogen atoms from the azo group are primarily converted into harmless dinitrogen gas (N₂). researchgate.net

The table below summarizes the identified degradation products of Crocein Orange G from various catalytic processes.

| Degradation Stage | Identified Products/Intermediates | Analytical Method | Catalytic System |

| Intermediate Products | Aniline | HPLC-ESI-MS | Enzymatic (Soybean Peroxidase/H₂O₂) |

| Aniline Dimer | HPLC-ESI-MS | Enzymatic (Soybean Peroxidase/H₂O₂) | |

| Aniline Trimer | HPLC-ESI-MS | Enzymatic (Soybean Peroxidase/H₂O₂) | |

| Hydroxylated Aromatic Metabolites | Inferred from Mechanism | Photocatalysis (TiO₂/UV) | |

| Final Mineralization Products | Carbon Dioxide (CO₂) | Mass Balance Analysis | Photocatalysis (TiO₂/UV) |

| Water (H₂O) | Mass Balance Analysis | Photocatalysis (TiO₂/UV) | |

| Sulfate Ions (SO₄²⁻) | Ion Chromatography | Photocatalysis (TiO₂/UV) | |

| Dinitrogen Gas (N₂) | Mass Balance Analysis | Photocatalysis (TiO₂/UV) |

Proposed Reaction Mechanisms for Catalytic Dye Breakdown

The breakdown of Crocein Orange G is achieved through advanced oxidation processes (AOPs), which are primarily driven by the generation of highly reactive chemical species. The two most studied catalytic mechanisms are heterogeneous photocatalysis and Fenton-like reactions.

Heterogeneous Photocatalysis: In this process, a semiconductor catalyst, most commonly titanium dioxide (TiO₂), is used. The mechanism is initiated by the absorption of photons (typically UV light) by the catalyst, which has energy greater than the catalyst's bandgap. nih.gov This creates electron-hole pairs (e⁻/h⁺). nih.gov The photogenerated holes (h⁺) are powerful oxidizing agents that can react with water molecules or hydroxide (B78521) ions adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals (•OH). researchgate.netnih.gov

The proposed steps are as follows:

Generation of Reactive Species: The catalyst (e.g., TiO₂) absorbs UV radiation, generating electron-hole pairs. These react with water and oxygen to form hydroxyl radicals (•OH) and superoxide (B77818) anion radicals (•O₂⁻). acs.org

Attack on Azo Bond: The hydroxyl radicals attack the chromophoric azo group (–N=N–) of the Crocein Orange G molecule. This step is responsible for the rapid decolorization of the solution as it breaks the part of the molecule that absorbs visible light. researchgate.net

Aromatic Ring Attack: The aromatic rings of the dye molecule are subsequently attacked by •OH radicals, leading to the formation of hydroxylated intermediates. researchgate.net

Ring Opening and Mineralization: Continuous attack by the radicals leads to the opening of these aromatic rings, forming smaller aliphatic compounds. These are then further oxidized, ultimately leading to complete mineralization into CO₂, H₂O, and inorganic ions like SO₄²⁻. researchgate.net

Fenton-like Reaction: This mechanism employs catalysts like nanoscale zero-valent iron (NZVI) in the presence of an oxidant, typically hydrogen peroxide (H₂O₂). researchgate.net The process is highly effective, particularly in acidic conditions.

The proposed mechanism involves:

Hydroxyl Radical Generation: The NZVI catalyst reacts with hydrogen peroxide in a Fenton-like process to generate a large quantity of hydroxyl radicals (•OH). nih.gov

Adsorption and Oxidation: The Crocein Orange G molecules are first adsorbed onto the surface of the catalyst. The generated •OH radicals then attack the adsorbed dye molecules. researchgate.net

Degradation Pathway: Similar to photocatalysis, the degradation proceeds via the cleavage of the azo bond, followed by the fragmentation and oxidation of the resulting aromatic intermediates, and finally, complete mineralization. nih.gov The principal mechanism is described as an adsorption-Fenton-like reaction. researchgate.net

Comparative Assessment of Dye Probes in Photocatalytic Activity Evaluation

The evaluation of a photocatalyst's efficiency is commonly performed by monitoring the degradation of a model organic pollutant, often a dye. Crocein Orange G, an anionic azo dye, is frequently used for this purpose, but its performance and the results obtained are often compared with those of other classes of dyes, such as Methylene Blue (a cationic heteropolyaromatic dye) and Methyl Red (another azo dye). researchgate.net

The chemical structure of the dye probe significantly influences the degradation rate and mechanism, making comparative assessments essential for a comprehensive understanding of a catalyst's properties.

Structural Influence: Studies comparing the photocatalytic degradation of various dyes under identical conditions using TiO₂/UV have shown that the chemical structure (e.g., azoic, anthraquinonic, heteropolyaromatic) is a key factor. researchgate.netdntb.gov.ua For instance, the degradation pathway for azo dyes like Crocein Orange G begins with the cleavage of the –N=N– bond. researchgate.net

Adsorption and Surface Charge: The surface properties of the catalyst and the ionic nature of the dye affect the initial adsorption step, which is often crucial for efficient degradation. As an anionic dye, Crocein Orange G's adsorption is favored on positively charged catalyst surfaces (i.e., at a pH below the catalyst's point of zero charge). In contrast, cationic dyes like Methylene Blue are better adsorbed on negatively charged surfaces.

Photosensitization: Some dyes, like Rhodamine B, can act as photosensitizers. nih.gov In this mechanism, the dye molecule itself absorbs visible light and injects an electron into the conduction band of the catalyst, initiating the degradation process. nih.gov This is distinct from pure photocatalysis, where the semiconductor is the primary light absorber. The extent to which Crocein Orange G participates in photosensitization can affect its degradation rate compared to other dyes.

Degradation Rates: The relative degradation rates can vary. In one comparative study, the photocatalytic degradation of five different dyes was investigated, highlighting that while all were fully mineralized, the kinetics differed. researchgate.net Factors beyond the basic structure, such as the type and position of substituent groups on the aromatic rings, can influence the susceptibility of the dye molecule to radical attack.

The following table provides a comparative overview of common dye probes used in photocatalytic studies.

| Dye Probe | Chemical Class | Ionic Nature | Key Structural Feature | Typical Degradation Observations |

| Crocein Orange G | Azo Dye | Anionic | Azo bond (–N=N–) and sulfonate groups | Degradation initiated by azo bond cleavage; mineralization converts S to SO₄²⁻ and N to N₂. researchgate.net |

| Methylene Blue | Heteropolyaromatic (Thiazine) | Cationic | Thiazine heterocyclic rings | Often used as a standard; degradation proceeds via N-demethylation and cleavage of the aromatic structure. scirp.org |

| Methyl Red | Azo Dye | Zwitterionic/Anionic | Azo bond and a carboxylic acid group | Similar initial degradation pathway to Crocein Orange G via azo bond attack. researchgate.net |

| Congo Red | Azo Dye (Diazo) | Anionic | Two azo bonds | Complex structure often leads to different degradation kinetics compared to mono-azo dyes. researchgate.net |

| Rhodamine B | Xanthene | Cationic | Xanthene core with N-alkyl groups | Can degrade via photosensitization; degradation often proceeds through N-deethylation. nih.gov |

Crocein Orange G in Historical and Cultural Heritage Science

Methodological Advancements in Dye Extraction from Historical Samples

Before analysis by chromatography, the dye must be extracted from the textile fiber. Traditional extraction methods often used strong acids (e.g., hydrochloric acid) which, while effective, could damage both the dye molecule and the fragile historical fiber, leading to a loss of information. bohrium.comwhiterose.ac.uk

To address this, heritage scientists have developed milder extraction protocols that preserve the chemical integrity of the colorants. These methods are crucial for accurate analysis of dyes like Crocein Orange G. bohrium.com

Table 2: Comparison of Dye Extraction Methods

| Method | Reagents | Mechanism | Advantages | Disadvantages |

| Traditional Acid Hydrolysis | Hydrochloric acid (HCl) / Methanol / Water | H⁺ ions displace the mordant metal ions, releasing the dye. whiterose.ac.uk | Effective for many mordant dyes. | Can hydrolyze and decompose dye molecules; damages textile fibers. bohrium.comwhiterose.ac.uk |

| Mild Acid Extraction | Formic acid, Oxalic acid, Trifluoroacetic acid (TFA) researchgate.netmfa.org | Weaker acids gently release the dye with less degradation. | Preserves dye structure, less fiber damage. bohrium.comresearchgate.net | May have variable efficiency depending on the dye and fiber type. bohrium.com |

| Chelating Agent Extraction | Ethylenediaminetetraacetic acid (EDTA) bohrium.com | EDTA binds to (chelates) the metal mordant, releasing the dye. bohrium.com | Very gentle, preserves glycosidic linkages in natural dyes. bohrium.com | Efficiency can be lower than acid methods for certain dyes. |

For early synthetic dyes like Crocein Orange G, a method using trifluoroacetic acid (TFA) has been shown to be effective. mfa.org The development of these soft extraction techniques allows for a more accurate understanding of the original dyestuff used. bohrium.com

Reconstruction of Dyeing Practices in Historical Textile Production

The identification of Crocein Orange G in a textile provides invaluable information for reconstructing the dyeing practices of the past. Since the dye was first synthesized in 1878, its presence immediately dates the dyeing of the artifact to that year or later. smithsonianmag.comresearchgate.net

Analysis of textiles from the late 19th and early 20th centuries often reveals the use of both natural and early synthetic dyes on the same object. researchgate.net For instance, a study of traditional Saxon textiles identified Crocein Orange G on an orange silk thread from an object dated between 1892 and 1908. researchgate.net This finding, alongside the identification of natural dyes like weld and carminic acid on other threads of the same piece, illustrates a transitional period. researchgate.net Dyers were likely experimenting with the new, vibrant, and easy-to-use synthetic colors while still relying on traditional, locally sourced natural dyes for other shades. smithsonianmag.comresearchgate.net The rapid adoption of these new dyes shows how quickly global trade and industrial innovation impacted even regional textile workshops. researchgate.net

Authentication and Provenance Studies Utilizing Dye Analysis

Dye analysis is a powerful forensic tool in cultural heritage for authenticating artifacts and determining their origin (provenance). sustainability-directory.comresearchgate.net Because the synthesis dates of most early synthetic dyes are well-documented, they serve as a reliable terminus post quem—a point in time after which the object must have been created.

The presence of Crocein Orange G would instantly disprove any claim that a textile was made before 1878. This method has been used to uncover forgeries and re-date misattributed items. For example, a study on a Persian carpet fragment thought to be from the 15th century revealed the presence of synthetic dyes introduced in the late 1800s, proving it was a modern creation. researchgate.net

Furthermore, identifying the specific combination of dyes can help trace a textile to a particular region or workshop. A study of late 19th-century Palestinian garments found early synthetic dyes alongside traditional natural ones like madder and cochineal. researchgate.net This mixture of old and new technologies provided a more nuanced understanding of the textile-making practices in the region and helped to refine the production date of the garments to the end of the 1880s or the beginning of the 1890s. researchgate.net The analysis of dyes like Crocein Orange G, therefore, not only authenticates and dates an object but also enriches its historical and cultural narrative.

Crocein Orange G As a Model Compound and Research Probe in Fundamental Studies

Utilization in In Vitro Mechanistic Investigations of Biomolecule Interactions

Crocein Orange G has proven to be particularly valuable in dissecting the intricate mechanisms of interactions between small molecules and biological macromolecules, most notably proteins.

Protein-Dye Binding Dynamics and Conformational Changes

The interaction of Crocein Orange G with proteins, particularly serum albumins, is a cornerstone of its use as a research probe. These binding events can be meticulously monitored using various spectroscopic techniques, providing insights into the dynamics and structural consequences of the interaction. The binding of a ligand to a protein can induce conformational changes, shifting the protein's dynamic equilibrium of existing states. gersteinlab.org

When Crocein Orange G binds to a protein, it often results in alterations to the protein's secondary structure. These changes can be detected and quantified, revealing the impact of the dye on the protein's conformation. The binding is driven by a combination of forces, including hydrophobic interactions and hydrogen bonding. nih.gov The process is spontaneous and can lead to the formation of a stable protein-dye complex. nih.gov The interaction is not limited to a single mode; both hydrophobic and electrostatic components of Crocein Orange G's structure are critical for its binding to proteins. nih.gov

Table 1: Research Findings on Crocein Orange G and Protein Interactions

| Research Focus | Key Findings | Analytical Techniques Used |

|---|---|---|